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Compound of Interest

Compound Name: 2,4,6-Tri-tert-butylaniline

Cat. No.: B181305

Introduction

2,4,6-Tri-tert-butylaniline is a sterically hindered aromatic amine with the chemical formula
CisHs1N and a molecular weight of 261.45 g/mol .[1][2] Its bulky tert-butyl groups at the ortho
and para positions create a unique chemical environment that significantly influences its
reactivity and spectroscopic properties. This technical guide provides a comprehensive
overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data for 2,4,6-Tri-tert-butylaniline, intended for researchers, scientists, and professionals
in drug development and chemical synthesis.

Data Presentation

The following tables summarize the key spectroscopic data for 2,4,6-Tri-tert-butylaniline.

Table 1: *H NMR Spectroscopic Data Solvent: CDCls, Reference: Tetramethylsilane (TMS) at
0.00 ppm
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic H (meta-
~7.29 Singlet 2H
protons)
~4.45 Singlet 2H Amine (-NH2)
) ortho-tert-butyl
~1.45 Singlet 18H
protons
~1.31 Singlet 9H para-tert-butyl protons

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: 13C NMR Spectroscopic Data Solvent: CDCIs

Chemical Shift (8) ppm

Assighment

~143.0 C-N (aromatic)

~136.1 C-tert-butyl (ortho, aromatic)
~134.8 C-tert-butyl (para, aromatic)
~121.5 C-H (aromatic)

~34.2 Quaternary C (ortho-tert-butyl)
~31.8 Quaternary C (para-tert-butyl)
~31.5 CHs (para-tert-butyl)

~30.1 CHs (ortho-tert-butyl)

Table 3: Infrared (IR) Spectroscopy Data Sample Preparation: KBr Wafer|[3]
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Wavenumber (cm~?)

Intensity

Assignment

~3500 - 3300 Medium, Sharp N-H Stretch (amine)
C-H Stretch (aliphatic, tert-
~3000 - 2850 Strong
butyl)
~1600 Medium Aromatic C=C Stretch
~1480 Strong C-H Bend (aliphatic)
~1250 Medium C-N Stretch (aromatic amine)

Table 4: Mass Spectrometry (MS) Data lonization Method: Electron lonization (El)

m/z Ratio Relative Intensity Assignment
261 High [M]* (Molecular lon)[3]
) [M - CHs]* (Loss of a methyl
246 High
group)[3]
57 High [CaHo]* (tert-butyl cation)

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a synthesized organic compound like 2,4,6-Tri-tert-butylaniline.
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Caption: General workflow for spectroscopic analysis of an organic compound.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

e Sample Preparation: Dissolve approximately 5-10 mg of 2,4,6-Tri-tert-butylaniline in about
0.6 mL of a deuterated solvent, typically chloroform-d (CDClIs).[4][5] Add a small amount of

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b181305?utm_src=pdf-body-img
https://www.benchchem.com/product/b181305?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Spectroscopic_Data_of_N_2_Heptyl_aniline.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_NMR_Spectroscopic_Data_of_N_Benzylideneaniline.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (0.00
ppm).[5] Transfer the solution to a clean, dry 5 mm NMR tube.

e 1H NMR Data Acquisition: Acquire the proton spectrum at room temperature. A standard
single-pulse experiment is typically sufficient.[6] Use a pulse angle of 30-45° and a relaxation
delay of 1-2 seconds to ensure proper signal relaxation.[4] A sufficient number of scans (e.g.,
16-64) should be co-added to achieve an adequate signal-to-noise ratio.[4]

e 13C NMR Data Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence to simplify the spectrum to singlets for each unique carbon atom. A greater
number of scans will be necessary compared to 'H NMR to achieve a good signal-to-noise
ratio due to the lower natural abundance of the 13C isotope.[4]

o Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID)
signal. The resulting spectrum should be manually phased and baseline corrected to ensure
accurate integration and peak picking.[5]

Infrared (IR) Spectroscopy

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

o Sample Preparation (KBr Pellet Method): As 2,4,6-Tri-tert-butylaniline is a solid, the KBr
pellet (or wafer) technique is suitable.[3]

o Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[7] The
goal is to reduce the particle size of the sample to less than the wavelength of the incident
IR radiation to minimize scattering.[8]

o Transfer the finely ground powder to a pellet press.
o Apply high pressure to form a thin, transparent or translucent pellet.[9]

o Data Acquisition: Record a background spectrum of the empty sample holder. Place the KBr
pellet in the sample holder within the instrument's sample compartment.[10] Record the
sample spectrum over the range of 4000-400 cm~1. The instrument software will
automatically subtract the background spectrum from the sample spectrum.[4]
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o Data Analysis: Identify characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS)

 Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for
sample introduction, is used.

o Sample Preparation: Prepare a dilute solution of 2,4,6-Tri-tert-butylaniline in a volatile
organic solvent such as dichloromethane or methanol.[4]

e GC-MS Conditions:
o Injector: Set to a temperature of ~250 °C to ensure rapid vaporization of the sample.[4]

o Oven Program: Start at a moderate temperature (e.g., 100 °C) and ramp up to a final
temperature (e.g., 280 °C) at a rate of 10-20 °C/min to separate the compound from any
impurities.[4]

o Carrier Gas: Helium is typically used.[4]
e Mass Spectrometer Conditions:

o lonization Mode: Use Electron lonization (EIl) with a standard energy of 70 eV.[4] This
method generates a radical cation (the molecular ion) and characteristic fragment ions.[11]

o Mass Analyzer: Scan a mass range appropriate for the compound, for instance, from m/z
40 to 400.[4]

o Data Analysis: Identify the molecular ion peak ([M]*) to confirm the molecular weight of the
compound. Analyze the fragmentation pattern to gain further structural information. For
2,4,6-Tri-tert-butylaniline, a prominent fragment corresponds to the loss of a methyl group
(M-15]%).[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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